Cas no 2640977-86-0 (N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2640977-86-0x500.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2640977-86-0
- AKOS040700547
- F6520-0135
- N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide
- N-(2-[2,2′-Bithiophen]-5-ylethyl)-5-bromo-2-furancarboxamide
-
- インチ: 1S/C15H12BrNO2S2/c16-14-6-4-11(19-14)15(18)17-8-7-10-3-5-13(21-10)12-2-1-9-20-12/h1-6,9H,7-8H2,(H,17,18)
- InChIKey: GBCXWRHQAOLWKD-UHFFFAOYSA-N
- ほほえんだ: O1C(Br)=CC=C1C(NCCC1SC(C2SC=CC=2)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 380.94928g/mol
- どういたいしつりょう: 380.94928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
じっけんとくせい
- 密度みつど: 1.527±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 516.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 13.65±0.46(Predicted)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6520-0135-15mg |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide |
2640977-86-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6520-0135-75mg |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide |
2640977-86-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6520-0135-10μmol |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide |
2640977-86-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6520-0135-20μmol |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide |
2640977-86-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6520-0135-20mg |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide |
2640977-86-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6520-0135-1mg |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide |
2640977-86-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6520-0135-5mg |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide |
2640977-86-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6520-0135-2mg |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide |
2640977-86-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6520-0135-2μmol |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide |
2640977-86-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6520-0135-3mg |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide |
2640977-86-0 | 3mg |
$63.0 | 2023-09-08 |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamideに関する追加情報
Introduction to N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide (CAS No. 2640977-86-0)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide, identified by its CAS number CAS No. 2640977-86-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials.
The molecular structure of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide features a bifurcated aromatic system composed of a bithiophene core and a furan moiety, both of which are connected through an ethyl chain. The presence of the bithiophene unit imparts significant electronic properties to the molecule, making it an attractive scaffold for organic electronics and photovoltaic applications. Additionally, the bromine substituent on the furan ring enhances its reactivity, allowing for further functionalization and modification.
In recent years, there has been a surge in research focused on the development of conjugated polymers and small molecules derived from bithiophene and related heterocyclic systems. These materials are particularly valued for their ability to exhibit high charge carrier mobility, which is essential for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. The incorporation of halogenated furan derivatives into these systems has further expanded their utility, as halogens can serve as handles for cross-coupling reactions and other synthetic transformations.
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide has been studied in the context of its potential applications in medicinal chemistry. The bithiophene moiety is known to exhibit bioactivity due to its ability to interact with biological targets such as receptors and enzymes. The furan ring, on the other hand, can be modified to introduce additional functional groups that may enhance binding affinity or metabolic stability. This dual functionality makes the compound a versatile building block for drug discovery efforts.
Recent advancements in synthetic methodologies have enabled the efficient preparation of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide, allowing researchers to explore its potential in greater detail. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the bithiophene core, while nucleophilic substitution reactions have been employed to introduce the bromine substituent. These synthetic strategies have not only improved yields but also provided access to a range of derivatives for further investigation.
The pharmacological properties of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide have been examined in several preclinical studies. These studies have highlighted its potential as an intermediate in the synthesis of novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory medications. Additionally, its electronic properties have been explored for applications in bioimaging and drug delivery systems.
The material science applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide are equally compelling. The compound's ability to form stable conjugated polymers has been leveraged to create high-performance organic semiconductors. These polymers exhibit excellent thermal stability and mechanical strength, making them suitable for use in flexible electronics and wearable devices. Furthermore, the bromine substituent allows for post-polymerization modifications, enabling the fine-tuning of material properties such as solubility and conductivity.
In conclusion, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide(CAS No. 2640977-86-0) is a multifunctional compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an ideal candidate for further research aimed at developing novel drugs and advanced materials. As synthetic methodologies continue to evolve, it is expected that more derivatives will be explored, expanding its applications across multiple disciplines.
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